![molecular formula C12H17N3O2 B2619742 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide CAS No. 2415499-83-9](/img/structure/B2619742.png)
6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a pyrazine derivative that has been synthesized through several methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide is not fully understood, but it is believed to be related to its ability to interact with cellular targets. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. Further studies are needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and inhibit the activity of enzymes involved in inflammation. It has also been shown to have antibacterial and antifungal properties. Further studies are needed to fully understand its effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide in lab experiments is its potential as a drug candidate. It has been shown to have antitumor activity and antioxidant properties, making it a promising candidate for further drug development. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on the body.
Direcciones Futuras
For research on 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide include further studies on its mechanism of action, as well as its potential as a drug candidate. It could also be studied for its potential as a fluorescent probe for the detection of metal ions. Further studies on its antibacterial and antifungal properties could also be explored. Overall, 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide has potential applications in various fields of scientific research, and further studies are needed to fully understand its potential.
Métodos De Síntesis
6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide can be synthesized through several methods, including the reaction of 6-methylpyrazine-2-carboxylic acid with oxan-4-ylmethylamine in the presence of a coupling reagent. Another method involves the reaction of 6-methylpyrazine-2-carboxylic acid with oxan-4-ylmethylamine hydrochloride in the presence of a base. The yield of the product varies depending on the method used, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its antitumor activity, and its potential as a drug candidate has been explored. It has also been studied for its antioxidant and anti-inflammatory properties, as well as its potential to inhibit the growth of bacteria and fungi. In addition, it has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
6-methyl-N-(oxan-4-ylmethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-6-13-8-11(15-9)12(16)14-7-10-2-4-17-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEGYLJTPTXSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

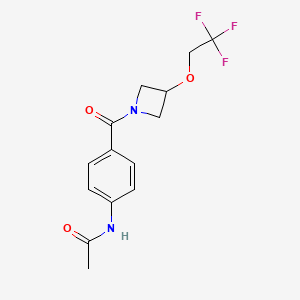
![2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2619660.png)
![3-butyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2619663.png)
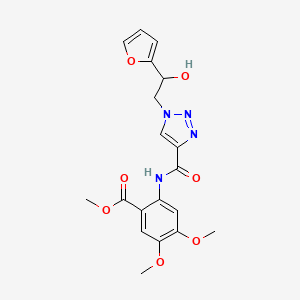
![4-Chloro-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2619665.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-mesitylacetamide](/img/structure/B2619666.png)
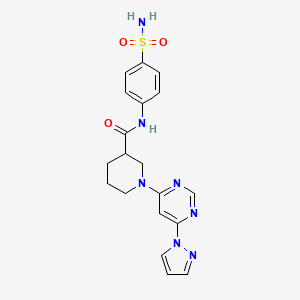
![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2619668.png)
![N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide](/img/structure/B2619672.png)
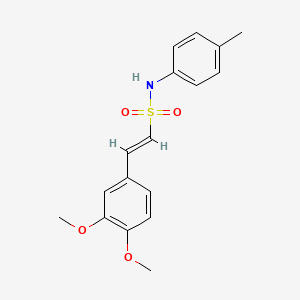
![2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde](/img/structure/B2619675.png)
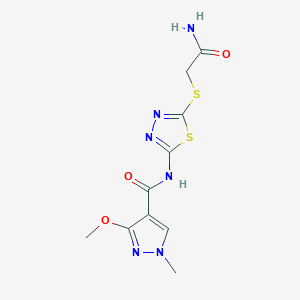
![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2619677.png)
![(Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619680.png)